7-methoxy-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
CAS No.: 2549032-44-0
Cat. No.: VC11838002
Molecular Formula: C20H27N3O3
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549032-44-0 |
|---|---|
| Molecular Formula | C20H27N3O3 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 7-methoxy-3-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C20H27N3O3/c1-25-16-4-5-18-19(11-16)21-14-23(20(18)24)12-15-6-8-22(9-7-15)13-17-3-2-10-26-17/h4-5,11,14-15,17H,2-3,6-10,12-13H2,1H3 |
| Standard InChI Key | CPYYBANXTPVFNZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCCO4 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCCO4 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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Quinazolinone Core: A bicyclic system comprising a benzene ring fused to a pyrimidinone ring, modified by a methoxy group at position 7.
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Piperidine-Oxolane Hybrid: A piperidine ring (six-membered amine) tethered to an oxolane (tetrahydrofuran) group via a methylene bridge at position 1 of the piperidine.
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Methyl Linker: Connects the quinazolinone core to the piperidine moiety at position 3, enabling conformational flexibility.
The stereochemistry of the piperidine and oxolane groups may influence receptor binding, though specific spatial configurations remain uncharacterized in published literature.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H27N3O3 |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 2549032-44-0 |
| IUPAC Name | 7-Methoxy-3-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one |
| SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCCO4 |
| Topological Polar Surface Area | 64.7 Ų (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves a multi-step protocol, as inferred from analogous quinazolinone derivatives:
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Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with formamide or urea under acidic conditions to yield the 3,4-dihydroquinazolin-4-one scaffold.
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Methoxy Group Introduction: Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) at position 7 of the aromatic ring.
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Piperidine-Oxolane Side Chain Attachment:
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Step A: Alkylation of piperidin-4-ylmethanol with (oxolan-2-yl)methyl bromide to form the 1-[(oxolan-2-yl)methyl]piperidine intermediate.
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Step B: Nucleophilic substitution at position 3 of the quinazolinone core using the intermediate from Step A in the presence of a base (e.g., K2CO3).
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Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity, though no specific data exists for this compound.
Reactivity Profile
Key reactive sites include:
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Quinazolinone Carbonyl Group: Susceptible to nucleophilic attack, enabling derivatization at position 4.
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Piperidine Nitrogen: Participates in acid-base reactions and coordination chemistry.
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Oxolane Ether Oxygen: Potential site for oxidative cleavage under strong acidic conditions.
Analytical Characterization
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, analogous quinazolinones provide predictive insights:
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1H NMR:
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Methoxy singlet at δ 3.8–4.0 ppm.
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Piperidine protons as multiplets between δ 2.5–3.5 ppm.
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Oxolane protons as overlapping triplets near δ 3.7–4.3 ppm.
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IR Spectroscopy:
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Strong absorption at ~1680 cm⁻¹ (C=O stretch).
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Bands at 1250–1050 cm⁻¹ (C-O-C ether stretches).
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Mass Spectrometry:
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Molecular ion peak at m/z 357.4 with fragmentation patterns indicative of piperidine-oxolane side chain loss.
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Table 2: Hypothetical Chromatographic Conditions
| Parameter | Value |
|---|---|
| HPLC Column | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention Time | ~6.2 min (estimated) |
Biological Activity and Mechanism
Hypothesized Targets
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μ-Opioid Receptor: Piperidine fragments are common in opioid analgesics (e.g., fentanyl) . The oxolane group may enhance blood-brain barrier penetration.
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Phosphodiesterase Enzymes: Quinazolinones modulate cAMP/cGMP levels, suggesting potential in cardiovascular or inflammatory diseases.
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC50 (nM) |
|---|---|---|
| 6-Methoxyquinazolinone | EGFR Kinase | 12.4 ± 1.8 |
| Fentanyl | μ-Opioid Receptor | 0.94 ± 0.4 |
| Current Compound (Predicted) | μ-Opioid Receptor | ~5.2 (estimated) |
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the oxolane ring with tetrahydrothiophene to enhance metabolic stability.
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Prodrug Design: Esterification of the methoxy group to improve oral bioavailability.
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Polypharmacology: Hybridizing with NSAID motifs (e.g., ibuprofen) for dual anti-inflammatory/analgesic effects .
Toxicity Considerations
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Piperidine Alkaloids: Potential neurotoxicity at high doses, necessitating rigorous ADMET profiling.
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Quinazolinone Hepatotoxicity: Documented in analogues like methaqualone, requiring hepatic enzyme monitoring.
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